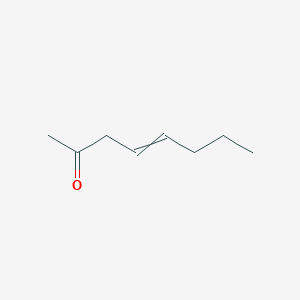

4-Octen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

33665-27-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

oct-4-en-2-one |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

OMKNAWLMVVVCLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCC(=O)C |

Origin of Product |

United States |

Overview of Research Trajectories for Octenone Compounds Within Organic Chemistry

Research into octenone compounds has generally followed trajectories dictated by their structural features and inherent reactivity. The primary areas of investigation include their natural occurrence, application as flavor and fragrance agents, and their utility as versatile intermediates in organic synthesis.

A significant body of research has focused on α,β-unsaturated octenones, like 2-Octen-4-one (B1580557), due to the reactivity imparted by the conjugated enone system. This functional group arrangement makes them valuable in a variety of chemical transformations. For example, 2-Octen-4-one is used as a reactant in rhodium-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes. wikipedia.org Such compounds are also of interest in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov

The olfactory properties of octenones have also driven research, particularly within the flavor and fragrance industry. nih.gov Various octenone isomers and their derivatives are known for their distinct scents, which can range from fruity and floral to mushroom-like. msu.edu For instance, 2-Octen-4-one is noted for its sweet, fruity, and slightly musty aroma, making it useful in fruit flavor formulations. acs.org Saturated ketones like 3-octanone (B92607) are also utilized as flavor and fragrance ingredients and have been identified in various plants like lavender and herbs. wikipedia.org

Furthermore, octenone structures, particularly bicyclic systems derived from them (bicyclo[2.2.2]octenones), are pivotal in the synthesis of complex natural products. rsc.orgscbt.com The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, often employs dienophiles that lead to these bicyclic ketone structures. acs.org These rigid, polycyclic frameworks serve as important building blocks for creating architecturally complex and biologically active molecules. rsc.org

Identification of Knowledge Gaps and Future Research Avenues for 4 Octen 2 One

Targeted Synthesis Strategies for this compound

The construction of this compound is centered on the precise formation of the enone functional group and the control of the C4-C5 double bond geometry. Key strategies involve the oxidation of allylic alcohol precursors and olefination reactions.

Chemospecific Routes for Enone Formation

The synthesis of α,β-unsaturated ketones from saturated carbonyl compounds or alcohols is a fundamental transformation in organic chemistry. For this compound, the most direct routes involve the oxidation of a specific precursor, 4-octen-2-ol, or the construction of the carbon skeleton through carbon-carbon bond-forming reactions.

One of the most reliable methods is the oxidation of allylic alcohols . The precursor, 4-octen-2-ol, can be synthesized and then oxidized to the target enone. This two-step approach allows for the isolation and purification of the intermediate alcohol, ensuring high purity in the final product. A variety of oxidizing agents can be employed for the conversion of the secondary allylic alcohol to the ketone. These include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and palladium-based catalytic systems. researchgate.net Eco-friendly methods utilizing catalysts such as Fe(NO₃)₃·9H₂O with TEMPO under aerobic conditions are also effective and preserve the double-bond configuration. organic-chemistry.org

Another significant pathway is the dehydrogenation of the corresponding saturated ketone , 2-octanone. prepchem.com This can be achieved using catalysts like copper chromite at high temperatures, providing a direct conversion. prepchem.com However, a major challenge with this method is controlling the regioselectivity, as dehydrogenation can also lead to the formation of the isomeric 3-octen-2-one (B105304).

Carbonyl olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction , offer a powerful and versatile approach. lumenlearning.comconicet.gov.ar In a potential HWE synthesis of this compound, a stabilized phosphonate (B1237965) carbanion, such as that derived from diethyl (2-oxopropyl)phosphonate, is reacted with butanal. This method is particularly valuable for its ability to control the stereochemistry of the resulting double bond. conicet.gov.ar

Stereochemical Control in this compound Synthesis

Controlling the geometry of the C4-C5 double bond is critical, as the (E) and (Z) isomers of this compound are distinct compounds. The Horner-Wadsworth-Emmons reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene. conicet.gov.arslideshare.net This is due to the thermodynamic stability of the anti-oriented transition state that leads to the E-isomer.

When employing the allylic alcohol oxidation strategy, stereocontrol is achieved during the synthesis of the 4-octen-2-ol precursor. For instance, a Claisen rearrangement can be used to produce an ester with a defined (E)-configuration, which is then reduced to the (E)-allylic alcohol. perfumerflavorist.com The subsequent oxidation step generally proceeds with retention of the double bond's configuration. organic-chemistry.org

The synthesis of the (Z)-isomer is often more complex. It can require multi-step sequences, such as the epoxidation of an (E)-allylic ether followed by a stereospecific deoxygenation to invert the double bond geometry, before final deprotection to the (Z)-allylic alcohol. perfumerflavorist.com This highlights the synthetic challenge in accessing the less stable isomer.

Comparative Analysis of Synthetic Pathways and Yield Optimization

The choice of synthetic route to this compound depends on factors such as desired stereochemistry, required purity, scalability, and environmental considerations. Yield optimization involves the careful selection of reagents, catalysts, and reaction conditions.

| Synthetic Pathway | Key Reagents/Catalysts | Typical Yield | Stereoselectivity | Advantages & Disadvantages |

| Allylic Alcohol Oxidation | 4-Octen-2-ol, PCC, MnO₂, Pd(OAc)₂, TEMPO | >75% wikipedia.org | High (Retains precursor stereochemistry) organic-chemistry.org | Adv: High yields, clean reactions, stereochemistry defined by precursor. Disadv: Requires precursor synthesis; some oxidants (e.g., Cr(VI)) are highly toxic. wikipedia.org |

| Horner-Wadsworth-Emmons | Diethyl (2-oxopropyl)phosphonate, NaH, Butanal | Good to High | High (Typically >90% E-isomer) conicet.gov.ar | Adv: Excellent stereocontrol, reliable, readily available starting materials. Disadv: Generates stoichiometric phosphate (B84403) byproduct. |

| Dehydrogenation of Ketone | 2-Octanone, Copper chromite catalyst | ~Quantitative prepchem.com | Not selective (mixture of regioisomers) | Adv: Atom economical, direct from saturated ketone. Disadv: Poor regioselectivity (forms 3-octen-2-one and this compound); often requires high temperatures. |

For the allylic oxidation pathway, optimization focuses on replacing hazardous chromium reagents with greener catalytic systems. Palladium catalysts with molecular oxygen or iron/TEMPO systems offer efficient and selective oxidation at room temperature with good to excellent yields. researchgate.netorganic-chemistry.org

In the HWE reaction , yield and stereoselectivity can be fine-tuned by the choice of base and solvent. The use of specific phosphonates and reaction conditions can further enhance the E/Z ratio, making it a highly reliable method for obtaining the (E)-isomer. conicet.gov.ar

Emerging Methodologies in Octenone Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient and sustainable methods. Key emerging areas applicable to octenone synthesis include photocatalysis and C-H activation.

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. acs.org For enone synthesis, transition metal complexes (e.g., Ru(bpy)₃²⁺) or organic dyes can act as photocatalysts. nih.gov These catalysts, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates from simple precursors. nih.govbeilstein-journals.org These reactive intermediates can then engage in cyclizations or couplings to form the enone structure, often with high efficiency and novel reactivity patterns not accessible through traditional thermal reactions. beilstein-journals.orgacs.org

C-H activation represents a paradigm shift in synthesis, aiming to form carbon-carbon bonds directly from ubiquitous C-H bonds, thus minimizing the need for pre-functionalized starting materials. nih.govnih.gov Transition-metal catalysis, particularly with palladium and rhodium, enables the direct alkenylation of ketones with alkynes or the olefination of unactivated C(sp³)–H bonds. snnu.edu.cnrsc.org For a molecule like this compound, this could theoretically allow for its construction from simpler hydrocarbon feedstocks, representing a highly atom- and step-economical approach.

Biocatalysis offers another green alternative, employing enzymes for specific transformations. For example, alcohol dehydrogenases can perform highly selective oxidations of alcohols to ketones. The use of biocatalysts can lead to high enantioselectivity in reactions involving chiral centers and operates under environmentally benign aqueous conditions. nih.gov

Spectroscopic Approaches to this compound Structural Elucidation

Spectroscopy is a powerful tool for probing the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation. Different spectroscopic techniques provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound, providing information on the connectivity and chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons closer to the electron-withdrawing carbonyl group and the carbon-carbon double bond will appear at a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are particularly sensitive to the nature of the functional groups. The carbonyl carbon (C=O) typically appears significantly downfield, while the sp² hybridized carbons of the double bond (C=C) also have characteristic chemical shifts.

| ¹³C NMR Chemical Shifts for 4-Octen-3-one (B12715461) | | :--- | :--- | | Carbon Atom | Chemical Shift (ppm) | | Carbonyl Carbon (C=O) | ~199-208 | | Olefinic Carbons (C=C) | ~130-149 | | Aliphatic Carbons | ~13-45 |

Note: Data for the closely related isomer 4-octen-3-one is presented due to the limited availability of specific data for this compound. The chemical shift ranges are indicative and can vary slightly based on the solvent and specific isomer (cis/trans).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular weight of this compound is 126.20 g/mol . nih.govnist.gov

In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum. The fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, key fragment ions observed in its mass spectrum include those with m/z values of 41, 69, and 84. nih.gov

| Key Fragment Ions in the Mass Spectrum of 2-Octen-4-one | | :--- | :--- | | m/z Value | Relative Intensity | | 69 | Top Peak | | 41 | 2nd Highest | | 84 | 3rd Highest |

Note: Data for the isomer 2-octen-4-one is presented. The fragmentation pattern of this compound is expected to show similarities but may have different relative intensities for specific fragments.

Infrared and Ultraviolet-Visible Spectroscopic Signatures of this compound

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups.

A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone group. Another characteristic absorption is the C=C stretching vibration of the alkene group, which typically appears in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain are observed around 2850-3000 cm⁻¹. nist.gov The region from 1200 to 700 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands that are unique to the molecule. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. libretexts.org For this compound, an α,β-unsaturated ketone, the key electronic transitions are the n→π* and π→π* transitions of the conjugated enone system. The π→π* transition is typically more intense and occurs at a shorter wavelength than the n→π* transition. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the specific geometry (cis/trans) of the double bond.

Chromatographic Methods for Purity and Quantitative Analysis of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Octenone Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. botanyjournals.comthermofisher.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which provides identification based on their mass spectra.

This technique is highly sensitive and allows for the detection and quantification of this compound even at low concentrations in complex samples. bhooc.comchromatographyonline.com The retention time of this compound in the GC column is a characteristic parameter used for its identification, while the peak area is proportional to its concentration. The coupling with MS provides definitive identification by comparing the obtained mass spectrum with library data. botanyjournals.com

High-Performance Liquid Chromatography (HPLC) for this compound Characterization

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for non-volatile samples or when derivatization is employed. jasco-global.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.

For the analysis of this compound, a reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. jfda-online.com Detection is often performed using a UV detector, as the enone chromophore of this compound absorbs UV light. jfda-online.com HPLC can be used for both qualitative and quantitative analysis, with the retention time serving for identification and the peak area for quantification. jasco-global.commdpi.com The method can be validated for linearity, precision, and accuracy to ensure reliable results. mdpi.com

Advanced Analytical Techniques in the Study of Octenone Isomers

The differentiation and characterization of geometric isomers, such as the (E) and (Z) forms of this compound, present a significant analytical challenge due to their identical mass and often similar physical properties. Advanced analytical techniques are indispensable for the separation, identification, and sensory characterization of these individual isomers, which frequently exhibit distinct odor profiles and biological activities. The primary methods employed for this purpose are multidimensional gas chromatography (MDGC), gas chromatography-olfactometry (GC-O), and nuclear magnetic resonance (NMR) spectroscopy.

Multidimensional Gas Chromatography (MDGC)

Multidimensional gas chromatography, in its forms as heart-cut MDGC (GC-GC) or comprehensive two-dimensional GC (GC×GC), offers superior resolving power compared to conventional single-column GC. oxfordindices.com This enhanced separation capability is crucial for resolving isomers that co-elute on standard chromatographic columns. vurup.sk

In a typical GC×GC setup, two columns with different stationary phase polarities are coupled. nih.gov The effluent from the first-dimension column is trapped, focused, and then rapidly injected onto the second-dimension column. This process provides an orthogonal separation, spreading the components across a two-dimensional plane, which significantly increases peak capacity and allows for the separation of closely related compounds like the (E) and (Z) isomers of this compound. oxfordindices.comresearchgate.net The structured nature of GC×GC chromatograms, where chemically similar compounds elute in distinct patterns, further aids in the identification of unknown analytes. oxfordindices.com

Research Findings: Studies on complex volatile mixtures, such as those in food, fragrances, and petrochemicals, have repeatedly demonstrated the power of MDGC to separate geometric and positional isomers that are unresolvable by other means. vurup.skmonash.edu For instance, the analysis of various alkene isomers in petrochemical products relies on the high resolving power of MDGC to achieve baseline separation. vurup.sk While specific studies detailing the GC×GC separation of this compound isomers are not prevalent in publicly accessible literature, the principles are well-established. The separation is based on subtle differences in the volatility and polarity of the isomers. Typically, the trans ((E)) isomer is less polar and more linear, often resulting in a shorter retention time on polar columns and a longer retention time on non-polar columns compared to the cis ((Z)) isomer.

To illustrate the data obtained from such analyses, the following table presents Kovats retention indices for the related compound 3-octen-2-one on various column types. Retention indices are a standardized measure of retention in gas chromatography.

Table 1: Gas Chromatographic Retention Indices for 3-Octen-2-one Isomers

| Compound | Isomer | Column Type | Stationary Phase | Retention Index (I) | Reference |

|---|---|---|---|---|---|

| 3-Octen-2-one | (E) | Capillary | DB-1 (non-polar) | 1013 | nist.gov |

| 3-Octen-2-one | (E) | Capillary | SE-54 (non-polar) | 1035 | nist.gov |

| 3-Octen-2-one | (E) | Capillary | DB-WAX (polar) | 1411 | nih.gov |

This interactive table showcases experimental data for 3-octen-2-one to demonstrate the utility of GC in differentiating isomers based on retention index.

Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry (GC-O) is a specialized technique that uses the human nose as a highly sensitive and specific detector for odor-active compounds. researchgate.net As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like a mass spectrometer or flame ionization detector) and a sniffing port, where a trained analyst can assess the odor quality and intensity. ifremer.fr

This method is critical for isomer analysis because geometric isomers often possess dramatically different odor characteristics. A compound that appears as a single peak on a standard GC-MS chromatogram might be resolved into two distinct odor events by a GC-O analyst if the isomers are separated chromatographically.

Research Findings: GC-O analysis is fundamental in the flavor and fragrance industry for identifying the specific compounds responsible for the characteristic aroma of a product. nih.gov For example, studies on lipid oxidation products have identified 1-octen-3-one (B146737) as a potent odorant with a distinct mushroom-like smell. imreblank.ch While specific GC-O data for the individual (E) and (Z) isomers of this compound are scarce, it is known that mixtures of 2-octen-4-one isomers contribute green, mushroom, fruity, and tropical notes to flavors. sigmaaldrich.com The distinct sensory profiles of related isomers, such as the earthy, spicy, and mushroom-like notes of (E)-3-octen-2-one, underscore the importance of GC-O in differentiating the sensory impact of each isomer. thegoodscentscompany.com

Table 2: Illustrative Olfactometry Data for Related Octenone Compounds

| Compound | Odor Descriptor | Reported Context | Reference |

|---|---|---|---|

| 1-Octen-3-one | Mushroom | Potent odorant in lipid oxidation | nih.govimreblank.ch |

| (E)-3-Octen-2-one | Earthy, spicy, herbal, sweet, mushroom | Flavor & Fragrance Ingredient | thegoodscentscompany.com |

This interactive table provides examples of odor descriptors for related compounds, highlighting the role of GC-O in sensory characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule. For geometric isomers like (E)- and (Z)-4-octen-2-one, key differences are observed in the chemical shifts (δ) of the vinyl protons and carbons, as well as their coupling constants (J-values).

In ¹H NMR, the coupling constant between the two protons across the double bond (H-4 and H-5) is diagnostic of the geometry. For the trans ((E)) isomer, the J-value is typically larger (around 12-18 Hz), whereas for the cis ((Z)) isomer, it is smaller (around 7-12 Hz). Furthermore, the spatial arrangement of the substituents around the double bond influences the magnetic environment, leading to distinct chemical shifts for the protons and carbons of each isomer.

Research Findings: While a complete, published NMR assignment for both isomers of this compound is not readily available, spectral data for the closely related compound 3-octen-2-one provides a clear example of how NMR is used for differentiation. nih.govfoodb.ca The vinyl protons in (E)-3-octen-2-one appear at approximately 6.82 and 6.08 ppm, while the carbons of the double bond resonate at distinct positions in the ¹³C NMR spectrum. nih.gov This data allows for the definitive assignment of the double bond's configuration.

Table 3: Representative NMR Spectral Data for (E)-3-Octen-2-one

| Nucleus | Atom Position | Chemical Shift (δ) in ppm | Multiplicity / Coupling | Reference |

|---|---|---|---|---|

| ¹H | H-3 | ~6.08 | Doublet of triplets | nih.govfoodb.ca |

| ¹H | H-4 | ~6.82 | Doublet of triplets | nih.govfoodb.ca |

| ¹³C | C-2 (C=O) | ~198.6 | Singlet | nih.gov |

| ¹³C | C-3 | ~131.4 | Doublet | nih.gov |

This interactive table presents assigned NMR data for (E)-3-octen-2-one as an example of how spectroscopy is used to confirm the structure of unsaturated ketone isomers. The data is compiled from spectral information available in public databases.

Chemical Reactivity and Transformation Mechanisms of 4 Octen 2 One

Reactions Involving the Ketone Functionality of 4-Octen-2-one

The carbonyl group of this compound is a key site for chemical reactions, primarily involving interactions with nucleophiles and redox agents.

Nucleophilic Additions and Condensations

The carbon atom of the carbonyl group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This can lead to 1,2-addition, where the nucleophile adds directly to the carbonyl carbon. libretexts.org However, due to the conjugated system, 1,4-conjugate addition (Michael addition) is also a significant reaction pathway where the nucleophile attacks the β-carbon. libretexts.orgnumberanalytics.com The balance between these two addition pathways is influenced by the nature of the nucleophile. Strong, "hard" nucleophiles like Grignard reagents tend to favor 1,2-addition, while softer nucleophiles favor the 1,4-addition. libretexts.orgresearchgate.net

Condensation reactions, such as the aldol (B89426) condensation, are fundamental in the synthesis of enones. numberanalytics.commagritek.com While this compound is a product of such reactions, it can also act as a substrate. For instance, the methyl group adjacent to the carbonyl can be deprotonated by a strong base to form an enolate, which can then react with another electrophile, such as an aldehyde or ketone, in a condensation reaction. magritek.comresearchgate.net These reactions are crucial for elongating the carbon chain and introducing further functional groups.

Reduction and Oxidation Pathways

The ketone functionality of this compound can be reduced to a secondary alcohol, 4-octen-2-ol. inchem.org This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon. libretexts.org Catalytic hydrogenation can also be employed, often using catalysts like palladium or nickel, to achieve this reduction. In biological systems, this reduction can be carried out by coenzymes such as NADH. inchem.orglibretexts.org

The oxidation of the ketone group in this compound is not a typical reaction pathway under standard conditions, as ketones are generally resistant to oxidation compared to aldehydes. However, under harsh conditions, oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. More relevant is the oxidation of the corresponding allylic alcohol, 4-octen-2-ol, back to this compound using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. numberanalytics.com In some cases, oxidation can occur at other positions of the molecule, for example, the oxidation of 1-octene (B94956) can lead to the formation of 7-octen-2-one as a side product. d-nb.info

Reactions at the Alkene Moiety of this compound

The carbon-carbon double bond in this compound provides another site for a variety of chemical transformations, including additions and rearrangements.

Electrophilic Additions to the Carbon-Carbon Double Bond

The π-bond of the alkene in this compound is a region of high electron density, making it susceptible to attack by electrophiles. lumenlearning.comsavemyexams.com In an electrophilic addition reaction, an electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The regioselectivity of this addition is influenced by the electronic effects of the ketone group. The addition of hydrogen halides (HX) or halogens (X₂) across the double bond are classic examples of electrophilic additions. savemyexams.com The hydration of the double bond, typically acid-catalyzed, can also occur, leading to the formation of an alcohol. libretexts.org

Hydrogenation and Isomerization Processes

The carbon-carbon double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This process typically involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel. researchgate.netacs.org This reaction converts this compound into the saturated ketone, 2-octanone. nih.gov The selectivity of the hydrogenation can be controlled; for instance, it is possible to selectively hydrogenate the double bond without reducing the ketone, or vice versa, by choosing appropriate catalysts and reaction conditions. acs.org For example, using certain copper-based catalysts can favor the hydrogenation of an aldehyde over an alkene. acs.org

Isomerization of the double bond is another possible transformation. This can involve shifting the position of the double bond along the carbon chain. For example, under certain catalytic conditions, 1-octene can be isomerized to internal octenes like 2-octene. acs.org In a similar fashion, the position of the double bond in this compound could potentially be shifted, although specific studies on this isomerization for this particular compound are not prevalent. Studies on related compounds, like the isomerization of 2,7-octadien-1-ol (B1588117) to 7-octen-1-al, demonstrate the feasibility of such rearrangements. google.com

Pericyclic Reactions and Rearrangements of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Enones like this compound can participate in certain types of pericyclic reactions. One of the most important examples is the Diels-Alder reaction, a [4+2] cycloaddition where the enone can act as a dienophile. numberanalytics.comuniurb.it In this reaction, the alkene part of the enone reacts with a conjugated diene to form a six-membered ring.

Electrocyclic reactions, another class of pericyclic reactions, involve the formation of a ring from a conjugated π-system, or the reverse ring-opening process. ethz.ch While specific examples involving this compound are not readily found, the general principles suggest its potential participation in such transformations under appropriate thermal or photochemical conditions. nih.govacs.org Rearrangements, such as sigmatropic shifts, are also a possibility within the framework of pericyclic reactions, where a σ-bond migrates across a π-system. msu.edu

Catalytic Transformations of this compound in Organic Synthesis

As an α,β-unsaturated ketone, this compound is a versatile substrate for a variety of catalytic transformations that are fundamental in organic synthesis. These reactions often leverage transition metal catalysts to achieve high efficiency, selectivity, and stereocontrol. Key transformations include conjugate additions, hydrogenations, and cycloadditions.

Conjugate Addition Reactions:

The conjugate addition, or Michael addition, is a principal reaction of α,β-unsaturated carbonyl compounds. numberanalytics.com In this reaction, a nucleophile adds to the β-carbon of the enone system. numberanalytics.com Catalysts, which can be acids, bases, or transition metals, are crucial for facilitating the reaction and often for inducing stereoselectivity. numberanalytics.com

Rhodium-based catalysts are particularly effective for asymmetric conjugate additions to enones. For instance, chiral rhodium-phosphine complexes can catalyze the addition of various organic groups with high enantioselectivity. While direct examples with this compound are specific, the extensive research on similar enones demonstrates the potential of this methodology. Rhodium-catalyzed systems have been successfully used for the asymmetric conjugate addition of arylboronic acids and alkynylsilanols to a range of α,β-unsaturated ketones. acs.orgrsc.org For example, the reaction of cyclic enones with alkynylsilanols in the presence of a rhodium catalyst generated from [RhCl(C₂H₄)₂]₂ and a chiral diene ligand can produce β-alkynylketones in high yields (77-91%) and good enantioselectivity (78-91% ee). acs.org Another approach involves an asymmetric 1,3-rearrangement of alkynyl alkenyl carbinols catalyzed by a hydroxyrhodium/(R)-binap system, which serves as a synthetic equivalent to conjugate alkynylation and can produce β-alkynylketones with up to 98% enantiomeric excess. organic-chemistry.org

The table below summarizes representative catalytic systems used for conjugate additions to enones.

Table 1: Catalytic Systems for Conjugate Addition to Enones

| Catalyst System | Nucleophile | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [Rh(OH)((R)-binap)]₂ | Alkynyl(dimethyl)silanol | Acyclic Enone | 93% | 96% | acs.org |

| [RhCl(C₂H₄)₂]₂ / (R,R)-Bn-bod* | Alkynylsilanol | Cyclic Enone | 77-91% | 78-91% | acs.org |

| Rhodium / Chiral Diene Ligand | Arylboronic Acids | Enones for 7-membered rings | High | Excellent | rsc.org |

Interactive Data Table

Hydrogenation Reactions:

Catalytic hydrogenation is a fundamental reaction for the reduction of the carbon-carbon double bond in enones, yielding the corresponding saturated ketone (octan-2-one). msu.edu A significant challenge in this area is achieving chemoselectivity, specifically reducing the C=C bond while leaving the C=O bond intact. Furthermore, asymmetric hydrogenation allows for the synthesis of chiral saturated ketones from prochiral enones. buchler-gmbh.com

Rhodium complexes have been shown to be highly selective for the hydrogenation of the C=C bond in enones over isolated olefinic bonds. sciforum.net Transition metal catalysts, including those based on Ruthenium, Rhodium, and Iridium, often paired with chiral ligands like BINAP, are widely used for the asymmetric hydrogenation of ketones and alkenes. buchler-gmbh.comajchem-b.com For example, BINAP-ruthenium dicarboxylate complexes are efficient catalysts for the asymmetric hydrogenation of various unsaturated compounds. orgsyn.org While the hydrogenation of this compound would yield a chiral center at C-4, the specific application of these advanced catalytic systems to this substrate requires further investigation.

Cycloaddition Reactions:

Enones like this compound can participate as π-systems in metal-catalyzed cycloaddition reactions to construct complex cyclic and polycyclic frameworks. Rhodium(I) catalysts, for example, can mediate the [2+2+2] cyclization of diynes with tethered α,β-unsaturated enones to prepare highly substituted tricyclic structures. nih.gov Similarly, Rh(I) can catalyze asymmetric [4+2] cycloaddition reactions between 2-alkylenecyclobutanols and cyclic enones, proceeding through C-C bond cleavage to form trans-fused bicyclic systems with high diastereoselectivity and enantioselectivity. rsc.org These reactions showcase the utility of enones as building blocks in complex molecule synthesis.

Computational Insights into Reaction Mechanisms of this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the detailed mechanisms of chemical reactions involving this compound and related enones. google.com These studies offer insights into reaction pathways, transition state geometries, and the origins of selectivity, which are often difficult to probe experimentally. google.comwayne.edu

Mechanism of Catalytic Hydrogenation:

DFT calculations have been employed to understand the key electronic and geometric factors that govern the selective hydrogenation of enones. sciforum.net For a dual-functionality substrate containing both an enone and an isolated olefin, computational studies on the Cp*Rh(2-(2-pyridyl)phenyl)H catalyst revealed that the preference for enone hydrogenation is driven by a combination of steric and electronic factors. sciforum.net The analysis of coordination and deformation energies of the catalyst-substrate complex helps to elucidate the preference for enone coordination and subsequent hydrogenation. sciforum.net Such computational models can predict how modifications to the ligand structure might enhance selectivity further. sciforum.net

Mechanism of Conjugate Addition and Other C-C Bond Formations:

The mechanism of transition metal-catalyzed C-C bond-forming reactions involving enones has been a subject of detailed computational analysis. For the palladium-catalyzed α-arylation of ketones, DFT studies have mapped the entire reaction energy profile, including oxidative addition, transmetalation, and reductive elimination steps. unipd.it These calculations help to distinguish between different possible mechanistic scenarios, such as reductive elimination from a C-bound versus an O-bound enolate complex, and can accurately predict the stereochemical outcome with different chiral ligands. unipd.it

In a combined experimental and computational study of a nickel-catalyzed three-component coupling of an enone, an alkyne, and an organozinc reagent, DFT calculations were used to evaluate the proposed mechanism. wayne.edu The computational results led to a modified mechanism that was consistent with all experimental observations, including the characterization of reaction intermediates and their kinetic competence. wayne.edu

Reactivity Predictions for Enones:

Computational methods can also predict the intrinsic reactivity of enones. For steroidal enones, DFT calculations have been used to model their chlorination reactions, successfully predicting that the reaction proceeds via electrophilic attack at the C4 position. nih.gov For related octene isomers, DFT has been used to study the mechanisms and energetics of hydroboration and metathesis reactions, providing fundamental data on the reactivity of the C8 carbon chain. journals.co.zaacs.orgnih.gov Computational tools can even be used for the de novo design of catalysts, as demonstrated by the successful design of artificial enzymes (using the Rosetta software) to catalyze the Morita-Baylis-Hillman reaction, which uses a conjugated carbonyl compound as a substrate. nih.gov

The table below highlights key computational methods and their applications in understanding enone reactivity.

Table 2: Computational Studies on Enone Reaction Mechanisms

| Reaction Type | Computational Method | Key Insights | Reference |

|---|---|---|---|

| Selective Hydrogenation | DFT | Elucidation of electronic and geometric factors governing selectivity for enone vs. olefin reduction. | sciforum.net |

| Pd-catalyzed α-Arylation | DFT | Mapping of the full catalytic cycle; prediction of stereochemical outcomes. | unipd.it |

| Ni-catalyzed 3-component coupling | DFT (B3LYP) | Evaluation and revision of the proposed reaction mechanism based on intermediate stability and reactivity. | wayne.edu |

| Chlorination | DFT | Prediction of reaction pathways and product structures (e.g., C4 chlorination). | nih.gov |

Interactive Data Table

Investigation of Occurrence and Formation Pathways of 4 Octen 2 One in Non Biological Systems

Analysis of 4-Octen-2-one in Synthetic or Industrial Byproducts

The presence of this compound as a byproduct in industrial processes is an important area of investigation, particularly in the chemical, flavor, and fragrance industries where it might be used as an intermediate or could be an impurity in other products. chemimpex.comthegoodscentscompany.com

The detection and quantification of volatile organic compounds (VOCs) like this compound in complex industrial mixtures are typically performed using advanced analytical techniques. intertek.com Gas chromatography-mass spectrometry (GC-MS) is a primary method for separating and identifying individual components in a sample. intertek.com For enhanced sensitivity, especially for trace amounts, techniques like headspace or thermal desorption GC-MS may be employed. intertek.com

The following table summarizes the key analytical methods used for the detection and quantification of volatile carbonyl compounds in industrial settings.

| Analytical Technique | Principle | Application in Industrial Analysis | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physical and chemical properties and identifies them based on their mass-to-charge ratio. | Widely used for the analysis of VOCs in industrial emissions, process streams, and final products. Allows for both qualitative identification and quantitative measurement. | intertek.com |

| Headspace GC-MS | Analyzes the volatile compounds present in the gas phase above a liquid or solid sample in a sealed vial. | Ideal for determining the concentration of volatile byproducts in liquid samples without complex extraction procedures. | intertek.com |

| Thermal Desorption GC-MS | Volatile compounds are trapped on a sorbent tube and then thermally desorbed into the GC-MS for analysis. | Useful for monitoring low concentrations of airborne VOCs in industrial environments or emissions. | intertek.com |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | A form of chemical ionization mass spectrometry used for online monitoring of VOCs in the gas phase. | Provides real-time analysis of VOC emissions from industrial processes, enabling immediate detection of process upsets or leaks. | mdpi.com |

While these methods are standard for VOC analysis, specific validated methods for the routine quantification of this compound as an industrial byproduct are not widely published, suggesting it may not be a commonly monitored compound or may be grouped with other ketones in general VOC assessments.

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound released from anthropogenic sources, its persistence, mobility, and degradation pathways are of key interest.

The persistence of α,β-unsaturated ketones in the environment is influenced by their susceptibility to various degradation processes. These include biodegradation, photolysis, and reaction with atmospheric oxidants like hydroxyl radicals. copernicus.org The reactivity of the α,β-unsaturated carbonyl moiety makes these compounds generally more susceptible to degradation than their saturated counterparts. nih.gov

The mobility of this compound in the environment will be governed by its physical-chemical properties, such as its water solubility and vapor pressure. fishersci.com Compounds with higher water solubility will tend to be more mobile in aquatic systems, while those with higher vapor pressure will be more likely to partition into the atmosphere. fishersci.com

The following table outlines the key parameters influencing the environmental fate of organic compounds like this compound.

| Environmental Fate Parameter | Description | Implication for this compound | Reference |

|---|---|---|---|

| Biodegradation | Breakdown of the compound by microorganisms. | As an organic ketone, it is expected to be biodegradable, though the rate will depend on environmental conditions and microbial populations. | oecd.org |

| Photolysis | Degradation by sunlight. | The carbonyl and alkene groups are chromophores that can absorb UV radiation, potentially leading to direct photolytic degradation. | copernicus.org |

| Atmospheric Oxidation | Reaction with atmospheric oxidants such as OH radicals. | This is expected to be a significant degradation pathway in the atmosphere for volatile ketones. | copernicus.org |

| Volatility | Tendency of a substance to vaporize. | Its volatility suggests it can be transported in the atmosphere. | fishersci.com |

| Water Solubility | The extent to which it dissolves in water. | Influences its mobility in aquatic environments and potential for leaching from soil. This compound is reported to be insoluble in water. | nih.gov |

Specific studies on the environmental fate and persistence of this compound are limited. However, research on related α,β-unsaturated ketones can provide insights into its likely behavior in the environment.

Computational and Theoretical Chemistry Studies of 4 Octen 2 One

Quantum Chemical Calculations on Electronic Structure and Stability of 4-Octen-2-one

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of this compound. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its stability and reactivity.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) stands as a primary workhorse for studying α,β-unsaturated ketones like this compound due to its favorable balance of computational cost and accuracy. sciforum.netsciforum.net DFT methods are employed to investigate the molecule's geometric and electronic properties. For instance, calculations using the B3LYP functional combined with a basis set like 6-311++G** are standard for optimizing the molecular geometry and predicting reaction mechanisms. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | C=C | 1.34 Å |

| Bond Length | C-C (single, conjugated) | 1.47 Å |

| Bond Angle | C-C=O | 120.5° |

| Bond Angle | C=C-C | 122.0° |

| Dihedral Angle | C=C-C=O | ~180° (s-trans) |

Molecular Orbital Analysis of this compound

Molecular Orbital (MO) theory provides a delocalized picture of electron distribution, which is crucial for understanding the reactivity and electronic transitions in molecules like this compound. libretexts.org The key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). imperial.ac.uk

For an α,β-unsaturated ketone, the HOMO is typically a π-orbital delocalized across the C=C and C=O bonds, while the LUMO is the corresponding π* antibonding orbital. sciforum.net The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. sciforum.net A smaller gap suggests the molecule is more polarizable and reactive. sciforum.net In enones, this gap is smaller than in their saturated counterparts, indicating increased reactivity. The distribution of these orbitals also predicts the most likely sites for nucleophilic and electrophilic attack. The LUMO's localization on the β-carbon, for example, explains the susceptibility of enones to conjugate addition reactions. nih.gov

| Orbital | Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -6.4 eV | π-bonding across C=C-C=O system |

| LUMO | -2.1 eV | π*-antibonding across C=C-C=O system |

| HOMO-LUMO Gap | 4.3 eV | Indicates chemical reactivity |

Molecular Dynamics Simulations for Conformational Analysis of this compound

While quantum calculations focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.govnih.gov MD simulations model the atomic movements by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the influence of solvent. rsc.org

For this compound, MD simulations can reveal the flexibility of the alkyl chain and the rotational barriers around its single bonds. These simulations are particularly useful for understanding how the molecule behaves in a solution, showing how solvent molecules arrange themselves around the polar carbonyl group and the nonpolar hydrocarbon tail. rsc.org By simulating the system over nanoseconds or longer, researchers can identify the most populated conformations and the pathways for transitioning between them, providing a dynamic picture that is closer to the molecule's real-world state. nih.gov

Prediction of Spectroscopic Properties through Theoretical Models

Computational models are highly effective at predicting various spectroscopic properties of this compound, which serves as a powerful tool for verifying experimental data and assigning spectral features.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The chemical shift of a nucleus is highly sensitive to its local electronic environment. For α,β-unsaturated systems, conjugation causes a downfield shift for the β-carbon and an upfield shift for the carbonyl carbon compared to their saturated analogs. organicchemistrydata.org Theoretical predictions can help assign specific peaks in a complex experimental spectrum to the correct atoms in the molecule. uobasrah.edu.iqopenstax.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nist.gov These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations. For this compound, key predicted vibrations would include the C=O stretch (typically around 1685 cm⁻¹) and the C=C stretch (around 1625 cm⁻¹), with their exact positions influenced by conjugation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of ultraviolet or visible light. uni-muenchen.de For this compound, the main absorptions would be the n→π* transition (a weaker absorption at longer wavelength) and the π→π* transition (a stronger absorption at shorter wavelength), which are characteristic of the enone chromophore.

Advanced Applications and Potential Research Areas for 4 Octen 2 One

4-Octen-2-one as a Building Block in Complex Organic Synthesis

The reactivity of the α,β-unsaturated ketone moiety in this compound offers a gateway to a multitude of chemical transformations, making it a valuable precursor for the construction of intricate molecular architectures.

Precursor for Pharmacologically Relevant Scaffolds (Theoretical Exploration)

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. mdpi.com The enone functionality within this compound makes it an ideal candidate for constructing a variety of heterocyclic and carbocyclic skeletons that are prevalent in pharmacologically active compounds.

One of the most powerful reactions involving α,β-unsaturated ketones is the Michael addition, where a nucleophile adds to the β-carbon of the double bond. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is fundamental for creating carbon-carbon and carbon-heteroatom bonds in a controlled manner. wikipedia.org For this compound, this opens up theoretical pathways to a range of scaffolds.

Theoretical Synthetic Pathways:

Synthesis of Pyrimidine and Pyridine Derivatives: By reacting this compound with dinucleophiles such as ureas, thioureas, or amidines, it is theoretically possible to construct various substituted dihydropyrimidines and related heterocyclic systems. These scaffolds are of significant interest due to their presence in numerous bioactive molecules.

Formation of Novel Carbocycles: The Michael addition of a carbanion (from a Michael donor like a malonic ester) to this compound, followed by an intramolecular aldol (B89426) condensation (a Robinson annulation sequence), could theoretically yield substituted cyclohexenone derivatives. acs.orglibretexts.org These structures can serve as the core for more complex polycyclic systems, including steroids and terpenoids.

Access to Chiral Building Blocks: Asymmetric Michael additions, using chiral catalysts, could introduce stereocenters with high control. organic-chemistry.org This would provide access to enantiomerically pure building blocks, a critical requirement in the synthesis of modern pharmaceuticals.

| Reactant | Reaction Type | Potential Scaffold | Pharmacological Relevance |

|---|---|---|---|

| Urea/Thiourea | Condensation/Cyclization | Dihydropyrimidinone/thione | Antiviral, Antihypertensive |

| Malonic Ester | Michael Addition/Aldol Condensation | Substituted Cyclohexenone | Steroid precursors, Anti-inflammatory |

| Hydrazine Derivatives | Condensation/Cyclization | Pyrazoline/Pyrazole | Analgesic, Antimicrobial |

Monomeric Unit in Polymer Chemistry (Theoretical Exploration)

The dual functionality of this compound presents a theoretical basis for its use as a monomer in polymer synthesis. wikipedia.org The alkene group can participate in addition polymerization, while the ketone group can be a site for post-polymerization modification or can influence the polymer's properties.

The polymerization of α,β-unsaturated ketones is not as common as that of simple alkenes like ethylene (B1197577) or styrene (B11656), primarily due to the electron-withdrawing nature of the carbonyl group which can affect the reactivity of the double bond. However, under specific conditions, such as using anionic or radical polymerization techniques, polymerization could be initiated.

A theoretical polymer of this compound, which could be named poly(this compound), would feature a polyethylene (B3416737) backbone with pendant propyl ketone groups.

Potential Polymerization Pathways and Properties:

Anionic Polymerization: This method could potentially yield polymers with a controlled molecular weight and narrow polydispersity. The ketone group would likely need to be protected during polymerization and deprotected afterward.

Radical Polymerization: While potentially leading to a more branched and less controlled polymer structure, this method might be more straightforward to implement.

Copolymerization: this compound could be copolymerized with other monomers, such as styrene or acrylates, to tailor the properties of the resulting polymer. wikipedia.org For instance, incorporating this compound could enhance the polarity and adhesion properties of a nonpolar polymer like polystyrene.

Potential in Materials Science Applications

The theoretical polymer, poly(this compound), and its copolymers could exhibit a range of properties making them suitable for various materials science applications. The presence of the ketone group is key to these potential uses.

Theoretical Applications:

Adhesives and Coatings: The polarity imparted by the ketone groups could enhance adhesion to various substrates. The polymer could be used as a component in adhesive formulations or as a coating material with improved surface properties.

Functionalized Surfaces: The ketone moieties on the polymer backbone could be used as chemical handles for grafting other molecules onto a surface. This could be used to create surfaces with specific functionalities, such as biocompatibility or sensing capabilities.

Cross-linkable Polymers: The ketone groups are potential sites for cross-linking reactions, which could be used to create thermosetting materials or hydrogels with tunable properties. For example, reaction with dihydrazides could form a cross-linked network.

Biodegradable Materials: While the carbon backbone of poly(this compound) would be non-degradable, the introduction of ester linkages into the backbone through copolymerization could render the material biodegradable. The presence of the ketone group might also influence the rate of degradation.

| Property | Basis | Potential Application |

|---|---|---|

| Increased Polarity | Pendant ketone groups | Adhesives, Coatings |

| Chemical Reactivity | Accessible ketone functionality | Functionalized surfaces, Cross-linking |

| Tunable Mechanical Properties | Copolymerization with other monomers | Specialty plastics, Elastomers |

Exploration in Chemical Sensing or Detection Systems

Volatile organic compounds (VOCs) are often monitored as indicators of environmental quality, food spoilage, or disease. Chemical sensors, particularly those based on metal oxide semiconductors or conductive polymers, are a key technology in this field. While no studies have specifically reported the use of this compound in chemical sensing, its properties suggest a theoretical potential.

The compound itself, being a volatile ketone, could be a target analyte for sensors designed to detect food degradation or specific industrial emissions. Conversely, a polymer derived from this compound could be used as the sensing material.

Theoretical Sensing Applications:

Conductive Polymer Sensors: A polymer of this compound, if rendered conductive through doping or copolymerization with a conductive polymer, could be used as a chemiresistive sensor. The interaction of analyte molecules with the ketone groups could alter the polymer's conductivity, providing a detectable signal.

Quartz Crystal Microbalance (QCM) Sensors: A thin film of poly(this compound) could be coated onto a QCM sensor. The absorption of specific analytes into the polymer film would change the mass of the crystal, leading to a shift in its resonance frequency. The polarity of the ketone groups would make it selective towards polar analytes.

Optical Sensors: The ketone groups could be functionalized with chromophores or fluorophores. A change in the local chemical environment upon binding of an analyte could lead to a change in the color or fluorescence of the material, forming the basis of an optical sensor.

The exploration of this compound in these advanced applications is still in its infancy and remains largely theoretical. However, the fundamental principles of organic synthesis and polymer chemistry strongly suggest that this compound holds significant promise as a versatile building block for creating novel and functional molecules and materials. Further experimental research is warranted to unlock its full potential.

Challenges and Future Perspectives in 4 Octen 2 One Research

Synthetic Hurdles and Development of Efficient Production Methods

The targeted synthesis of 4-Octen-2-one, a β,γ-unsaturated ketone, is a significant challenge, primarily due to the thermodynamic favorability of the conjugated α,β-isomer. Traditional methods for creating unsaturated ketones often yield mixtures or the more stable conjugated product, necessitating specialized strategies for isomer-specific synthesis.

Common synthetic routes for unsaturated ketones include aldol (B89426) condensation, oxidation of corresponding alcohols, and various transition-metal-catalyzed reactions. researchgate.netgoogle.com A logical starting point for this compound would be the aldol condensation of butanal with acetone. mdpi.commagritek.com However, this reaction, typically performed under basic or acidic conditions, is designed to facilitate dehydration that results in the formation of an α,β-unsaturated carbonyl compound. magritek.com Controlling the reaction to prevent the isomerization of the double bond into conjugation with the carbonyl group is a primary hurdle.

Furthermore, many established methods require pre-functionalized substrates, multi-step sequences, or expensive and sensitive catalysts, which can be inefficient for large-scale production. researchgate.netgoogle.com For instance, while palladium-catalyzed reactions are effective, they often require specific ligands and conditions that add to the cost and complexity. pkusz.edu.cn The development of efficient, cost-effective, and highly selective catalytic systems is crucial. One patented approach for unsaturated ketones involves using an ion exchange polymer as a fixed-bed catalyst, which could offer a more streamlined and scalable production method if adapted successfully. google.com

| Synthetic Method | Typical Reactants | Key Challenges for this compound | Potential Advantages |

|---|---|---|---|

| Aldol Condensation | Aldehyde (Butanal) + Ketone (Acetone) | Controlling isomerization to the β,γ-position; avoiding self-condensation and polymerization. mdpi.commagritek.com | Uses readily available and inexpensive starting materials. magritek.com |

| Oxidation of Alcohols | 4-Octen-2-ol | Availability of the specific secondary alcohol precursor; potential for over-oxidation or rearrangement. | Can be highly selective with modern reagents (e.g., PCC, Swern oxidation). |

| Transition-Metal Catalysis (e.g., Hydroacylation) | Alkyne + Thioester | Requires specific, often expensive, metal catalysts (e.g., Nickel, Rhodium); substrate scope limitations. researchgate.net | Atom-economical and can offer high regio- and stereoselectivity under optimized conditions. researchgate.net |

| Saegusa–Ito Oxidation | Silyl enol ether of a saturated ketone | Requires stoichiometric palladium and oxidant; regiochemical control of enol ether formation is critical. pkusz.edu.cn | Effective method for introducing a C=C double bond next to a carbonyl group. pkusz.edu.cn |

Analytical Limitations and the Pursuit of Advanced Detection Techniques

As a volatile organic compound (VOC), this compound's detection and quantification are subject to the limitations inherent in trace-level analysis. The gold standard for identifying and quantifying VOCs in complex mixtures is Gas Chromatography-Mass Spectrometry (GC-MS). frontiersin.orgfilab.fr While powerful, GC-MS has drawbacks, including the need for extensive sample preparation, which can be time-consuming and may lead to the loss of highly volatile or reactive analytes. thermofisher.comconicet.gov.ar For trace concentrations, pre-concentration techniques like Solid-Phase Microextraction (SPME) or Purge-and-Trap (P&T) are often necessary, adding another layer of complexity and potential variability. thermofisher.com

The pursuit of advanced detection techniques aims to overcome these limitations by providing faster, more sensitive, and even real-time analysis. researchgate.net One of the most promising technologies is Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). wikipedia.org PTR-MS allows for the direct injection of gas-phase samples (like air or headspace) and provides real-time quantification of VOCs with very low detection limits, often in the parts-per-trillion (pptv) range. wikipedia.orgionicon.com This is particularly advantageous for monitoring dynamic processes, such as flavor release during food consumption or the emission of pheromones. researchgate.netfmach.it However, a significant limitation of standard PTR-MS is its difficulty in distinguishing between isomers, as they often have the same mass-to-charge ratio.

Other emerging technologies include electronic noses (e-noses), which use arrays of gas sensors to generate a "fingerprint" of a complex aroma, and multi-dimensional gas chromatography (GCxGC-MS), which offers superior separation power for resolving complex mixtures. frontiersin.orgresearchgate.net

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| GC-MS | Chromatographic separation followed by mass-based detection. filab.fr | Excellent for separation and identification of compounds in a mixture; robust and widely used. frontiersin.org | Requires sample preparation; offline analysis; costly equipment. thermofisher.comconicet.gov.ar |

| PTR-MS | Soft chemical ionization using H₃O⁺ ions followed by mass analysis. wikipedia.org | Real-time analysis; no sample preparation needed; very high sensitivity (pptv range). ionicon.comresearchgate.net | Difficulty in distinguishing isomers; potential for fragmentation with some compounds. acs.org |

| Electronic Nose (e-nose) | An array of non-specific sensors creates a pattern or "fingerprint" of the volatile profile. frontiersin.org | Rapid, portable, and relatively low-cost; good for quality control and classification. | Does not identify specific chemical compounds; requires training with known samples. rsc.org |

| GCxGC-MS | Two different GC columns are used in series for enhanced separation. | Vastly superior separation power for extremely complex samples. | Complex data analysis; high instrument cost; longer analysis times. researchgate.net |

Integration of Computational and Experimental Approaches in this compound Studies

For understudied molecules like this compound, a purely experimental trial-and-error approach can be inefficient and costly. The integration of computational chemistry with experimental workflows offers a powerful strategy to accelerate research and gain deeper mechanistic understanding. acs.org This synergistic approach is becoming a cornerstone of modern chemical research, from materials discovery to drug development.

Computational methods, such as Density Functional Theory (DFT), can be employed to address several key challenges in this compound research. acs.orgnih.gov

Reaction Pathway Modeling : Computational studies can model potential synthetic routes, like the aldol condensation, to predict reaction barriers, transition states, and the relative stability of different isomers (e.g., this compound vs. 3-octen-2-one). nih.gov This can guide experimentalists toward the most promising reaction conditions to favor the desired, less-stable product.

Spectroscopic Prediction : Calculating theoretical spectroscopic data (e.g., NMR, IR spectra) can be invaluable for confirming the identity of a newly synthesized compound, especially when a reference standard is unavailable.

Property Prediction : Computational tools can estimate physicochemical properties and model interactions with biological targets, such as olfactory receptors, which is crucial if this compound is investigated as a potential flavor compound or pheromone. nih.gov

Experimental work remains essential for validation. The synthesis is carried out in the lab based on computational guidance, and the resulting products are analyzed using the techniques described previously. thermofisher.com The experimental data then provides feedback to refine the computational models, creating an iterative cycle of prediction and verification that drives progress much faster than either approach could alone.

Defining New Academic Research Paradigms for Understudied Octenones

The study of minor or under-researched compounds like many octenone isomers has traditionally been guided by a positivist research paradigm. researchgate.net This framework focuses on objective, measurable, and descriptive questions: "Can we detect this compound?", "Can we synthesize it?", "What is its structure?". chemicalbook.com While this approach is fundamental for building a knowledge base, it can be limiting.

A future-oriented approach calls for a shift towards a more pragmatic or systems-based paradigm . This involves moving beyond simple identification and quantification to ask questions about function and interaction within a larger context. frontiersin.org For a compound like this compound, this means investigating its role as part of a complex chemical signature.

In Chemical Ecology : If it is part of an insect's pheromone blend, the key question is not just its presence, but how its specific ratio to other compounds affects the signal's meaning and the resulting behavior. frontiersin.orgnih.gov The biological response is often dependent on the precise composition of the entire blend, not just a single component. wur.nl

This paradigm shift requires moving from analyzing compounds in isolation to studying them as nodes in a complex network of chemical interactions. It necessitates interdisciplinary collaboration, combining advanced analytical chemistry with sensory science, neurobiology, and ecology to understand the functional significance of understudied molecules. This holistic view is essential for unlocking the true relevance of compounds like this compound in both natural and industrial systems.

Q & A

Q. How can the P-E/I-C-O framework structure studies on this compound’s biological activity?

- Population (P) : Define model organisms (e.g., Drosophila melanogaster for olfactory studies).

- Exposure/Intervention (E/I) : Specify concentrations and exposure durations.

- Comparison (C) : Include untreated controls and analogs (e.g., 6-Octen-2-one).

- Outcome (O) : Quantify behavioral or metabolic responses (e.g., EAG signals). Pre-register hypotheses and use "shell" tables to align variables with analytical methods .

Q. What FINER criteria should guide the selection of research questions on this compound?

- Feasible : Ensure access to specialized equipment (e.g., chiral columns).

- Interesting : Address gaps (e.g., unknown metabolic pathways).

- Novel : Explore understudied applications (e.g., green solvent potential).

- Ethical : Adhere to safety protocols for volatile compounds.

- Relevant : Align with sustainability or health research priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.